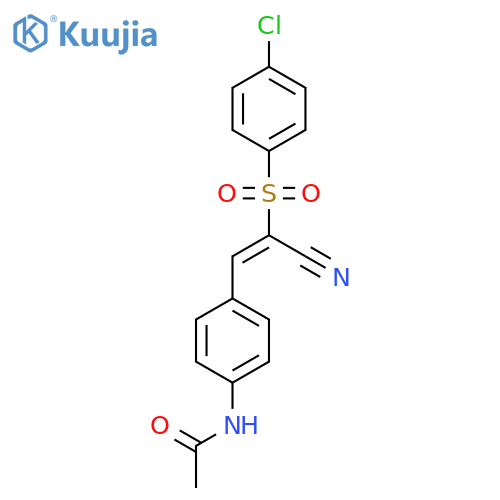

Cas no 1025304-57-7 (N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide)

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide

- N-[4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]phenyl]acetamide

- N-(4-{(E)-2-[(4-chlorophenyl)sulfonyl]-2-cyanoethenyl}phenyl)acetamide

- N-(4-(2-((4-chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide

- N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide

-

- MDL: MFCD00245992

- インチ: 1S/C17H13ClN2O3S/c1-12(21)20-15-6-2-13(3-7-15)10-17(11-19)24(22,23)16-8-4-14(18)5-9-16/h2-10H,1H3,(H,20,21)/b17-10+

- InChIKey: LEBJVVSEWDMNGW-LICLKQGHSA-N

- ほほえんだ: ClC1C=CC(=CC=1)S(/C(/C#N)=C/C1C=CC(=CC=1)NC(C)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 360.033541g/mol

- どういたいしつりょう: 360.033541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 629

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 2.9

- ぶんしりょう: 360.8g/mol

- トポロジー分子極性表面積: 95.4

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N169935-2.5mg |

N-(4-{(E)-2-[(4-Chlorophenyl)sulfonyl]-2-cyanoethenyl}phenyl)acetamide |

1025304-57-7 | 2.5mg |

$ 155.00 | 2022-06-03 | ||

| abcr | AB162294-10 g |

N-(4-(2-((4-Chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide |

1025304-57-7 | 10 g |

€482.50 | 2023-07-20 | ||

| abcr | AB162294-1g |

N-(4-(2-((4-Chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide; . |

1025304-57-7 | 1g |

€211.30 | 2024-06-12 | ||

| abcr | AB162294-5g |

N-(4-(2-((4-Chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide; . |

1025304-57-7 | 5g |

€377.50 | 2024-06-12 | ||

| A2B Chem LLC | AI86378-10mg |

N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide |

1025304-57-7 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| abcr | AB162294-1 g |

N-(4-(2-((4-Chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide |

1025304-57-7 | 1 g |

€211.30 | 2023-07-20 | ||

| TRC | N169935-0.5mg |

N-(4-{(E)-2-[(4-Chlorophenyl)sulfonyl]-2-cyanoethenyl}phenyl)acetamide |

1025304-57-7 | 0.5mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB162294-5 g |

N-(4-(2-((4-Chlorophenyl)sulfonyl)-2-nitrilovinyl)phenyl)ethanamide |

1025304-57-7 | 5 g |

€377.50 | 2023-07-20 | ||

| A2B Chem LLC | AI86378-5mg |

N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide |

1025304-57-7 | >90% | 5mg |

$214.00 | 2024-04-20 | |

| TRC | N169935-1mg |

N-(4-{(E)-2-[(4-Chlorophenyl)sulfonyl]-2-cyanoethenyl}phenyl)acetamide |

1025304-57-7 | 1mg |

$ 80.00 | 2022-06-03 |

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide 関連文献

-

1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamideに関する追加情報

N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide: A Comprehensive Overview

The compound N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide, with the CAS number 1025304-57-7, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structure, which combines a sulfonyl group, a cyanoethenyl moiety, and an acetamide functional group. The presence of these functional groups endows the molecule with versatile chemical properties, making it a promising candidate for various applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of targeted therapies. The sulfonyl group, a well-known electron-withdrawing moiety, plays a crucial role in modulating the electronic properties of the molecule, enhancing its ability to interact with biological targets. The cyanoethenyl group further contributes to the molecule's stability and reactivity, making it an attractive candidate for bioisosteric replacements in medicinal chemistry.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of advanced catalytic systems has significantly improved the yield and purity of the product, ensuring its suitability for high-throughput screening in pharmaceutical research. Researchers have also explored alternative synthetic routes to optimize the production process, reducing costs and environmental impact.

The pharmacological profile of N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide has been extensively studied using computational modeling and in vitro assays. These studies have revealed its potential as an inhibitor of key enzymes involved in inflammatory pathways, suggesting its utility in treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its ability to penetrate cellular membranes makes it a promising candidate for delivering therapeutic agents across biological barriers.

From a materials science perspective, this compound exhibits interesting optical and electronic properties due to its conjugated system. Researchers have investigated its potential as a component in organic semiconductors and light-emitting diodes (LEDs). Preliminary results indicate that it could enhance device efficiency by improving charge transport properties, opening new avenues for its application in optoelectronics.

In conclusion, N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in both therapeutic development and advanced materials design. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to scientific progress.

1025304-57-7 (N-(4-{(E)-2-(4-Chlorophenyl)sulfonyl-2-cyanoethenyl}phenyl)acetamide) 関連製品

- 1881403-34-4(benzyl N-(2-cyano-2-methylethyl)-N-ethylcarbamate)

- 2229187-44-2(3-(4-fluorophenyl)-1H-pyrazole-4-carboximidamide)

- 2649013-59-0(5-(2-isocyanatoethyl)-4-methyl-1H-imidazole)

- 2639399-21-4(tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate)

- 872038-32-9(4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)benzyl)-1,3,2-dioxaborolane)

- 780729-32-0(2-Amino-2-2-(4-decylphenyl)ethyl-1,3-propanediol)

- 2172124-52-4(6-chloro-2-pentylquinazoline-4-carboxylic acid)

- 1248279-60-8(1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol)

- 2007828-04-6([2-(Cyclohex-3-en-1-yl)ethyl](propan-2-yl)amine)

- 1955493-74-9(1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride)